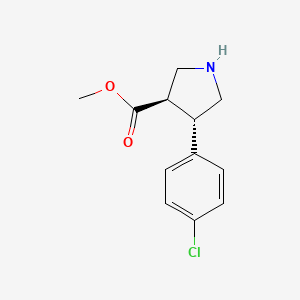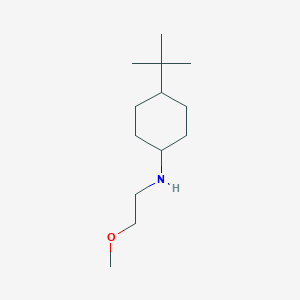
4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine
Vue d'ensemble
Description
4-tert-Butyl-N-(2-methoxyethyl)cyclohexan-1-amine, or 4-t-BuNEC, is a novel cyclic amine compound with potential applications in chemical synthesis and research. It is a versatile building block for synthesizing a variety of organic compounds, and its chemical structure allows it to interact with other molecules in multiple ways.
Applications De Recherche Scientifique
Metabolism and Toxicity Studies
- A study explored the biotransformation of butylated hydroxytoluene (BHT) to BHT-quinone methide in rats. The research suggested that the transformation of BHT to BHT-QM proceeds mainly through BHT-alcohol, with significant biliary excretion of the metabolite (Tajima, Yamamoto, & Mizutani, 1981).
Pharmacological Effects and Applications
- Novel 5-hydroxytryptamine 4 (5-HT4) receptor agonists, structurally related to the compound of interest, were synthesized and evaluated for gastroprokinetic activities. This class of compounds has shown promising results in enhancing gastric motility and emptying (Suzuki et al., 1998).
Chemical and Industrial Applications
- Research into the pulmonary toxicity of butylated hydroxytoluene and related alkylphenols has identified structural requirements for toxic potency. This study aids in understanding the effects of structural modifications on toxicity and can inform the safe design and use of industrial chemicals (Mizutani, Ishida, Yamamoto, & Tajima, 1982).
Potential Therapeutic Applications
- A compound with structural similarities was evaluated for its potential as a trace amine receptor modulator, hypothesized to be useful for treatment-resistant depression. The study examined the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its antidepressant-like effect (Dhir & Kulkarni, 2011).
Safety And Hazards
While specific safety and hazard information for “4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine” is not available in the search results, general safety measures for handling similar compounds include wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-13(2,3)11-5-7-12(8-6-11)14-9-10-15-4/h11-12,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEFPHWVKPXBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



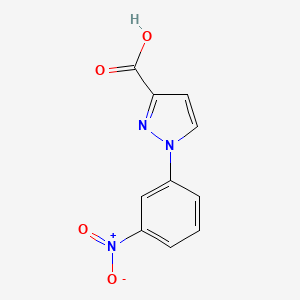
![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)
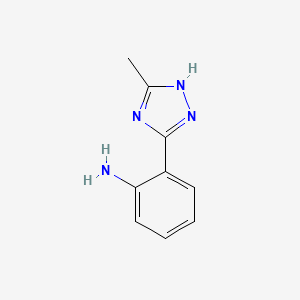

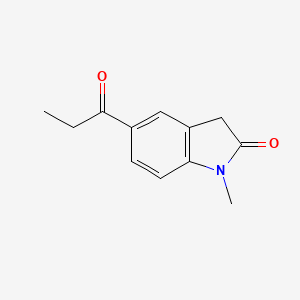
![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)

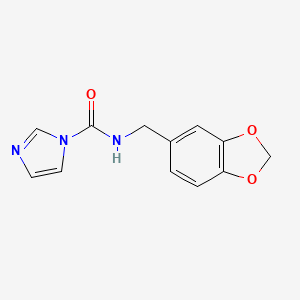
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)
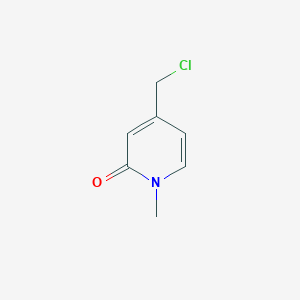
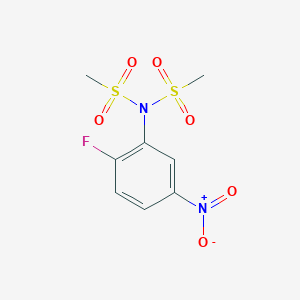
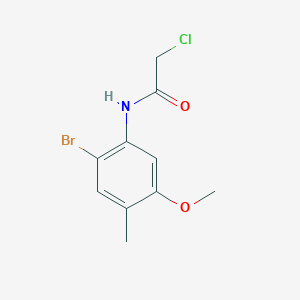
![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
